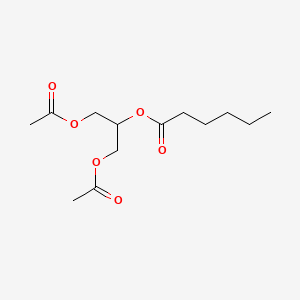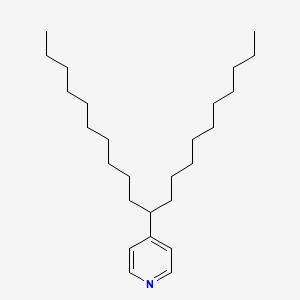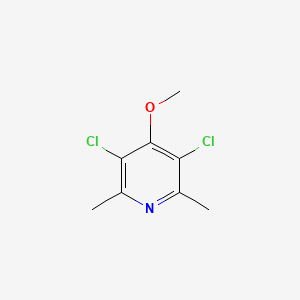
3,5-Dichloro-4-methoxy-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-methoxy-2,6-dimethylpyridine is a chemical compound with the molecular formula C8H9Cl2NO. It is a derivative of pyridine, featuring chlorine and methoxy groups on the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination and Methoxylation: The compound can be synthesized by chlorinating 2,6-dimethylpyridine followed by methoxylation. Chlorination can be achieved using chlorine gas in the presence of a suitable catalyst, while methoxylation involves the reaction with methanol under acidic conditions.
Direct Synthesis: Another method involves the direct reaction of 2,6-dimethylpyridine with chloromethane and methanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production typically involves large-scale chlorination and methoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound-N-oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine or methoxy positions, leading to a variety of substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various pyridine N-oxides.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: A wide range of substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4-methoxy-2,6-dimethylpyridine is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-dichloro-4-methoxy-2,6-dimethylpyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2,6-Dimethylpyridine: Lacks the chlorine and methoxy groups.
3,5-Dichloropyridine: Lacks the methoxy group.
4-Methoxypyridine: Lacks the chlorine atoms.
Uniqueness: 3,5-Dichloro-4-methoxy-2,6-dimethylpyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to its similar counterparts.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
51050-42-1 |
|---|---|
Molecular Formula |
C8H9Cl2NO |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
3,5-dichloro-4-methoxy-2,6-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2NO/c1-4-6(9)8(12-3)7(10)5(2)11-4/h1-3H3 |
InChI Key |
DMXZRUOFBXZXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Androst-5-en-17-one,7-hydroxy-3-[(1-oxoheptyl)oxy]-,(3beta)-(9CI)](/img/structure/B15350023.png)
![14-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B15350028.png)
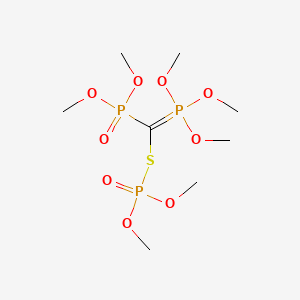
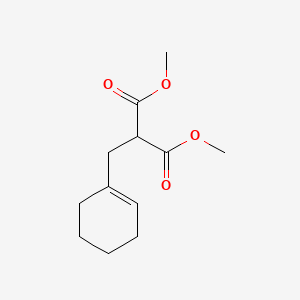
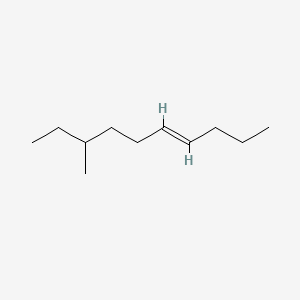
![N-Methyl-2-[(propan-2-yl)oxy]aniline](/img/structure/B15350063.png)



![(S)-3-[(1E,7Z)-Hexadecan-7-enylidene]-4,5-dihydro-4-hydroxy-5-methylenefuran-2(3H)-one](/img/structure/B15350073.png)
![methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate](/img/structure/B15350089.png)
![Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane](/img/structure/B15350094.png)
